![molecular formula C15H20BrFN2O B7663252 N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663252.png)
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide, also known as BFA-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide exerts its therapeutic effects through its interaction with various molecular targets. In cancer cells, this compound inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. Inflammation research has shown that this compound inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that regulates the expression of inflammatory cytokines. In Alzheimer's disease research, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different fields of research. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell proliferation. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines, leading to a reduction in inflammation. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce oxidative stress, which is implicated in the pathogenesis of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various fields of research. This compound has been shown to have promising results in cancer, inflammation, and neurological disorders, making it a potential drug candidate. However, one limitation is the lack of studies on its pharmacokinetics and toxicity. More studies are needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are several future directions for N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide research. One direction is to study its pharmacokinetics and toxicity in vivo to determine its safety and efficacy as a potential drug candidate. Another direction is to study its potential therapeutic applications in other fields of research, such as cardiovascular disease and metabolic disorders. Furthermore, more studies are needed to elucidate the molecular targets and mechanisms of action of this compound in different fields of research. Overall, this compound has shown promising results in various fields of research, making it a potential candidate for future drug development.
Méthodes De Synthèse
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide can be synthesized through a multistep process involving the reaction of cyclohexylamine with 3-bromo-5-fluorobenzyl chloride, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, this compound has been studied in neurological disorders such as Alzheimer's disease, where it has been shown to improve cognitive function and reduce oxidative stress.
Propriétés
IUPAC Name |
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrFN2O/c1-10(20)19-15-4-2-14(3-5-15)18-9-11-6-12(16)8-13(17)7-11/h6-8,14-15,18H,2-5,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPMCKQEUOYPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NCC2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
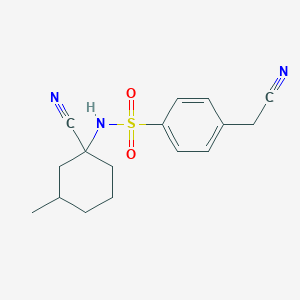
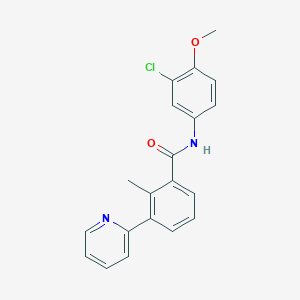
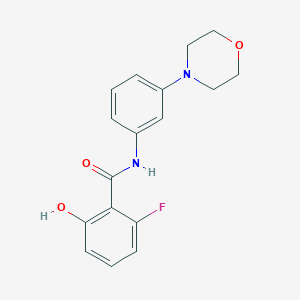
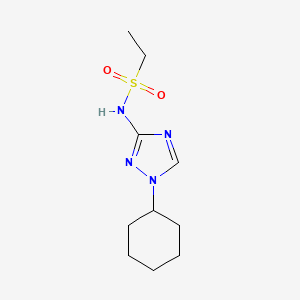
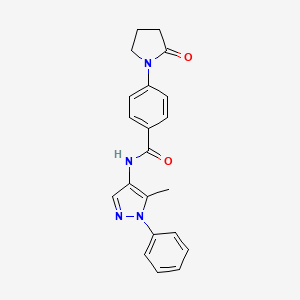
![N-[4-[(1-thiomorpholin-4-ylcyclopentyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663226.png)
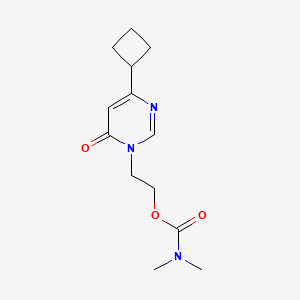
![(4-Hydroxyoxan-4-yl)-[4-[(4-methylphenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7663238.png)
![1-[(2-chlorophenyl)methyl]-N-(5-methyl-1-phenylpyrazol-4-yl)pyrazole-4-carboxamide](/img/structure/B7663243.png)
![N-cyclopent-3-en-1-yl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B7663251.png)
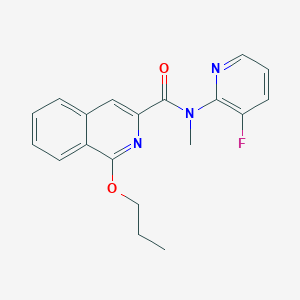
![4-methyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]quinoline-2-carboxamide](/img/structure/B7663264.png)
![3-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl]-6-methylpyrimidin-4-one](/img/structure/B7663267.png)
![(2S)-1-[3-(hydroxymethyl)azetidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7663276.png)
